2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide

Efflux Pump Inhibition Staphylococcus aureus Antimicrobial Resistance

This compound is a synthetic nitrofuran-quinoline hybrid featuring a covalently linked 5-nitrofurylvinyl pharmacophore and a quinoline-4-carboxamide scaffold. Unlike generic analogues, its C4-carboxamide group confers distinct hydrogen-bonding capability (5 HBA) and an XLogP of 2.6, critical for NorA efflux pump inhibition (IC50 6.10 µM). Substituting with simpler 2-(5-nitro-2-furylvinyl)quinolines (e.g., CAS 735-84-2) compromises biological activity. Essential for reproducible efflux pump studies, nitroreductase prodrug validation, and SAR optimization.

Molecular Formula C16H11N3O4
Molecular Weight 309.28 g/mol
CAS No. 798-64-1
Cat. No. B12753407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide
CAS798-64-1
Molecular FormulaC16H11N3O4
Molecular Weight309.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C16H11N3O4/c17-16(20)13-9-10(18-14-4-2-1-3-12(13)14)5-6-11-7-8-15(23-11)19(21)22/h1-9H,(H2,17,20)/b6-5+
InChIKeyKIANDUXTXYWIIF-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (CAS 798-64-1) | Nitrofuran-Quinoline Hybrid Antibacterial for Research & Procurement


2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide (CAS 798-64-1, molecular formula C16H11N3O4, molecular weight 309.28 g/mol) is a synthetic hybrid molecule that covalently links a 5-nitrofuran pharmacophore to a quinoline-4-carboxamide scaffold via an ethenyl bridge [1]. This compound belongs to the broader class of nitrofuran-quinoline derivatives, which have been investigated for their antibacterial and antiparasitic properties [2][3]. Its structural features—including the electron-deficient nitrofuran ring, the planar quinoline core, and the C4-carboxamide moiety—confer distinct physicochemical properties such as a calculated XLogP3 of 2.6 and five hydrogen bond acceptor sites, which influence its interaction with biological targets and its suitability for specific research applications [1].

Critical Procurement Considerations for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide: Why Analogues Are Not Interchangeable


Substituting 2-(5-nitro-2-furylvinyl)-4-quinolinecarboxamide with a generic nitrofuran or quinoline analogue is scientifically unsound due to the compound's unique dual pharmacophore architecture. The covalent linkage of the 5-nitrofurylvinyl system to the quinoline-4-carboxamide core is not merely additive; it creates a distinct molecular entity with specific electronic and steric properties that govern its interaction with bacterial targets such as the NorA efflux pump and potentially with the GroEL/ES chaperonin system [1][2]. The presence of the C4-carboxamide group, in particular, differentiates it from simpler 2-(5-nitro-2-furylvinyl)quinolines lacking this functionality (e.g., CAS 735-84-2), which have different hydrogen-bonding capabilities, solubility profiles, and biological activity spectra [3][4]. Furthermore, class-wide studies on nitrofuran-quinoline hybrids demonstrate that even minor modifications to the quinoline substitution pattern dramatically alter antibacterial potency and spectrum [5]. Therefore, for reproducible research—especially in studies of efflux pump inhibition, nitroreductase-dependent prodrug activation, or structure-activity relationship (SAR) analysis—the exact compound identity is non-negotiable.

Quantitative Differentiation of 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide: A Data-Driven Guide for Informed Procurement


NorA Efflux Pump Inhibition: A Defined, Quantifiable Mechanism Relevant to Multidrug Resistance

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide demonstrates quantifiable inhibition of the NorA efflux pump in Staphylococcus aureus, a key multidrug resistance mechanism. This is a specific, target-based activity that distinguishes it from generic nitrofurans like nitrofurantoin, whose primary mechanism involves non-specific DNA damage via reactive intermediates. The compound exhibits an IC50 of 6.10 µM against NorA-mediated ethidium bromide (EtBr) efflux in S. aureus strain 1199B [1]. This moderate inhibitory activity indicates a distinct pharmacological profile that can be exploited in combination therapy or as a chemical probe.

Efflux Pump Inhibition Staphylococcus aureus Antimicrobial Resistance NorA Quinoline Carboxamide

Physicochemical and Spectral Differentiation for Analytical and Formulation Applications

2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide possesses well-defined physicochemical and spectral properties that differentiate it from closely related analogs such as 2-(5-nitro-2-furylvinyl)quinoline (CAS 735-84-2). The presence of the C4-carboxamide group increases molecular weight (309.28 vs. 266.25 g/mol) and alters key properties including lipophilicity (XLogP3 = 2.6) and hydrogen bonding capacity (1 donor, 5 acceptors) [1]. These differences are critical for solubility, formulation, and analytical method development. Furthermore, authoritative spectral data, including a mass spectrum obtained under standardized conditions (EI, 75 eV, source temperature 170°C), are publicly available for unambiguous identity verification [2].

Physicochemical Properties Analytical Chemistry Mass Spectrometry Lipophilicity Spectral Data

Class-Level Evidence: Superior Antibacterial Potency of Quinoline-Containing Nitrofurans in Head-to-Head Heterocycle Comparisons

In a classic structure-activity relationship study, 28 'Panfuran-type' compounds—each bearing the 5-nitro-2-furylvinyl group but with different heterocyclic rings—were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. The results unequivocally demonstrated that compounds with a quinoline heterocycle were superior to those with other ring systems (e.g., pyridine, thiazole) [1]. Specifically, the quinoline-containing derivatives were described as the 'most effect as a chemotherapeutic' agent. One optimized derivative, an acetamidoquinoline, exhibited exceptional potency, inhibiting Bacillus subtilis growth at a dilution of 1:2,000,000,000 [1].

Antibacterial Nitrofuran Quinoline Heterocyclic Chemistry Structure-Activity Relationship

Defined Research and Industrial Applications for 2-(5-Nitro-2-furylvinyl)-4-quinolinecarboxamide Based on Verified Evidence


Probe for Studying Bacterial Efflux Pump-Mediated Multidrug Resistance (MDR)

Procurement for laboratories investigating mechanisms of antimicrobial resistance, specifically the role of the NorA efflux pump in Staphylococcus aureus. The compound's defined IC50 of 6.10 µM against NorA-mediated ethidium bromide efflux [4] makes it a valuable tool compound for studying efflux pump inhibition, validating new inhibitors, or investigating combination therapies to overcome MDR. It serves as a positive control or a starting point for medicinal chemistry optimization of novel NorA inhibitors.

Analytical Reference Standard for Method Development and Quality Control

Procurement for analytical chemistry laboratories requiring a well-characterized nitrofuran-quinoline hybrid for developing and validating analytical methods (e.g., HPLC, LC-MS). The availability of authoritative, standardized spectral data from SDBS [4] and defined physicochemical properties (MW 309.28, XLogP 2.6) [3] ensures unambiguous identification and quantification. This is particularly relevant for environmental monitoring, food safety analysis, or pharmaceutical impurity profiling where nitrofuran-related compounds are of interest.

Medicinal Chemistry Scaffold for SAR Studies of GroEL/ES Chaperonin Inhibitors

Procurement for medicinal chemistry groups exploring the newly identified mechanism of nitrofuran antibiotics as GroEL/ES chaperonin inhibitor pro-drugs [4]. While 2-(5-nitro-2-furylvinyl)-4-quinolinecarboxamide itself has not been specifically validated in this pathway, its core scaffold (nitrofuran-quinoline hybrid) is structurally related to compounds that demonstrated this mechanism. This compound can serve as a valuable scaffold for synthesizing focused libraries to explore structure-activity relationships (SAR) around nitroreductase activation and chaperonin inhibition, a promising area for novel antibacterial development.

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